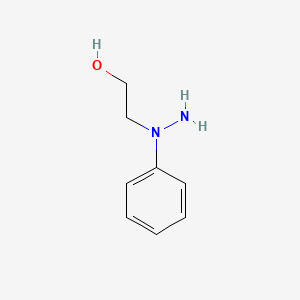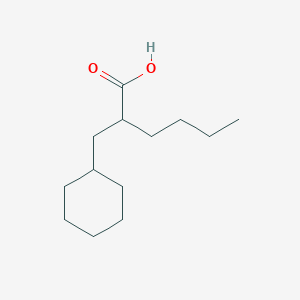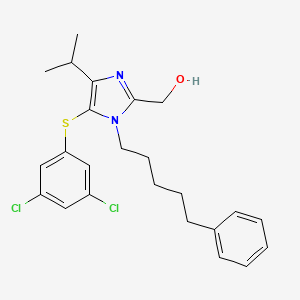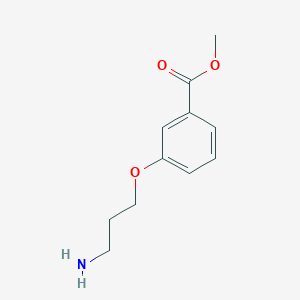
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL is an organic compound with the molecular formula C11H14O3 It is a derivative of benzodioxole, characterized by the presence of a hydroxyl group (-OH) attached to the ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL typically involves the reaction of 2,2-Dimethyl-1,3-benzodioxole with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zirconium tetrachloride (ZrCl4) can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Halides, esters
Applications De Recherche Scientifique
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzodioxole moiety can interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
- 2,2-Dimethyl-1,3-benzodioxole
- 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile
- 1,3-Benzodioxole-5-ethanamine
Comparison: Compared to its analogs, 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL is unique due to the presence of the ethanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-9-4-3-8(5-6-12)7-10(9)14-11/h3-4,7,12H,5-6H2,1-2H3 |
Clé InChI |
GHTOSIDDOPIURF-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(O1)C=C(C=C2)CCO)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)

